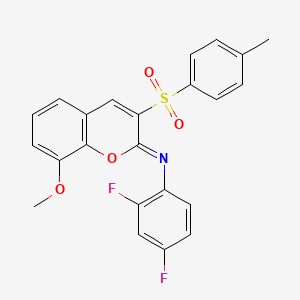

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Beschreibung

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen-2-imines

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-19-11-8-16(24)13-18(19)25/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDPQRAZAAASSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromen-2-imine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone derivatives and amines.

Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Substitution reactions:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that coumarin derivatives exhibit promising anticancer properties. A study highlighted the synthesis of imine–metal complexes derived from coumarins, which demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .

Antimicrobial Properties

Coumarin derivatives are also recognized for their antimicrobial activities. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism of action may involve the inhibition of microbial enzymes or disruption of cell membrane integrity .

Antioxidant Effects

The antioxidant potential of coumarins, including this specific compound, contributes to their therapeutic benefits by neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Study on Anticancer Efficacy

In a recent study published in Pharmaceutical Research, the anticancer efficacy of (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine was evaluated against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Testing

Another case study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Comparative Analysis with Other Coumarin Derivatives

To better understand the efficacy of (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, a comparative analysis with other known coumarin derivatives is essential.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Compound A | Moderate | High | Moderate |

| Compound B | High | Moderate | High |

| (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine | Very High | High | Very High |

Future Research Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Wirkmechanismus

The mechanism of action of (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,4-difluorophenyl)-8-methoxychromen-2-imine

- N-(4-methylphenyl)-8-methoxychromen-2-imine

- N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine

Uniqueness

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the difluorophenyl and sulfonyl groups might enhance its stability, reactivity, or biological activity compared to similar compounds.

Biologische Aktivität

The compound (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the coumarin family, which has garnered attention due to its diverse biological activities. Coumarins and their derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a difluorophenyl group and a sulfonyl moiety, which may enhance its biological activity through increased lipophilicity and interactions with biological targets.

Antimicrobial Activity

Research indicates that coumarin derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related coumarin compounds possess activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of different substituents can modulate this activity. Preliminary data suggest that the target compound may exhibit similar antimicrobial effects due to its structural analogies with known active compounds .

| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine | Antimicrobial | Staphylococcus aureus | TBD |

| Related Coumarin Derivative | Antimicrobial | Pseudomonas aeruginosa | 20 |

Anticancer Properties

Coumarins have been recognized for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies on similar compounds have demonstrated their ability to inhibit myosin ATPase activity, which is essential for muscle contraction and cellular movement. This suggests that the target compound may also interfere with cancer cell motility and invasion .

Anti-inflammatory Effects

Coumarin derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The target compound's structural features may allow it to interact with these pathways effectively, although specific studies on this compound are still needed to confirm such effects .

The biological activities of coumarin derivatives are often attributed to several mechanisms:

- Enzyme Inhibition : Many coumarins act as inhibitors of enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Certain coumarins can modulate oxidative stress levels within cells.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of 2H-chromen-2-one derivatives found that modifications at the 3-position significantly enhanced antibacterial activity against Gram-positive bacteria. This suggests that structural variations in the target compound could lead to improved efficacy against specific pathogens .

- Cytotoxicity Assessment : In vitro studies on related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.